molecular formula C11H12N2O B1320148 6-Ethoxyquinolin-8-amine CAS No. 644984-33-8

6-Ethoxyquinolin-8-amine

Cat. No. B1320148
M. Wt: 188.23 g/mol
InChI Key: DHCXOJNSYQZFBE-UHFFFAOYSA-N
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Description

The compound 6-Ethoxyquinolin-8-amine is a derivative of the quinolone family, which is known for its antibacterial properties. The research on 6-aminoquinolones has indicated that substituents larger than a methyl group at the C-8 position could enhance the antibacterial activity of these compounds. Specifically, the introduction of a methoxy group at the C-8 position has been shown to yield compounds with significant antibacterial activity, particularly against gram-positive bacteria . This suggests that 6-Ethoxyquinolin-8-amine could potentially exhibit similar antibacterial properties due to the presence of an ethoxy group, which is larger than a methyl group.

Synthesis Analysis

The synthesis of 6-aminoquinolones with different substituents at the C-8 position has been explored to understand the structure-activity relationship within this class of compounds. In one study, the introduction of an ethyl or a methoxy group at the C-8 position was achieved, and the resulting compounds were evaluated for their antibacterial activity . Another study demonstrated the formation of 8-amino-5,8'-iminobis(6-methoxyquinoline) through thermolysis of 8-hydroxylamino-6-methoxyquinoline, which further underscores the reactivity of the C-8 position in quinolone derivatives .

Molecular Structure Analysis

The molecular structure of 6-Ethoxyquinolin-8-amine is characterized by the presence of an ethoxy group at the C-8 position of the quinolone ring. This structural feature is crucial as it influences the compound's electronic properties and, consequently, its biological activity. The studies suggest that the length and electronic properties of the substituents at the C-8 position play a significant role in determining the antibacterial efficacy of these compounds .

Chemical Reactions Analysis

The chemical reactivity of quinolone derivatives at the C-8 position has been demonstrated through various reactions. For instance, the formation of 8-amino-5,8'-iminobis(6-methoxyquinoline) via thermolysis or deoxygenation reactions indicates that the C-8 position is amenable to nucleophilic substitution reactions, which can lead to the formation of novel quinolone derivatives with potential biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-Ethoxyquinolin-8-amine are not detailed in the provided papers, the general properties of quinolone derivatives can be inferred. These compounds typically exhibit good solubility in polar solvents, which is essential for their biological activity. The presence of different substituents at the C-8 position can alter properties such as melting point, boiling point, and stability, which are critical for the compound's pharmacokinetic profile and its overall efficacy as an antibacterial agent .

Scientific Research Applications

Antioxidant Properties

6-Ethoxyquinolin-8-amine, also known as ethoxyquin, has been studied for its antioxidant properties. One study utilized electron spin resonance (ESR) to demonstrate that ethoxyquin partly exists in a free radical form, indicating its role as a radical scavenger and antioxidant. This property was further influenced by exposure to UV light, as observed in the study by Skaare and Henriksen (1975) in the Journal of the Science of Food and Agriculture (Skaare & Henriksen, 1975).

Biological Activities

Ethoxyquin's biological activities have been a subject of research, particularly regarding its impact on blood pressure, respiration, and smooth muscle. According to a study by Fassett and Hjort (1938) in the Journal of Pharmacology and Experimental Therapeutics, secondary amines like ethoxyquin exhibit pressor activity, influencing vascular systems and potentially impacting blood pressure and smooth muscle functions (Fassett & Hjort, 1938).

Antitumor Activity

A 2012 study in the journal Molecules by Károlyi et al. explored the synthesis of functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including derivatives of ethoxyquin, and investigated their antitumor activity. This research provided insights into the potential of ethoxyquin derivatives in cancer treatment (Károlyi et al., 2012).

Impact on Mitochondrial Function

Reyes et al. (1995) in Biochemical Pharmacology investigated the effect of ethoxyquin on mitochondrial function. The study revealed that ethoxyquin could inhibit mitochondrial electron transport, which has implications for understanding its potential toxicological effects and influence on cellular energy metabolism (Reyes et al., 1995).

properties

IUPAC Name

6-ethoxyquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-14-9-6-8-4-3-5-13-11(8)10(12)7-9/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCXOJNSYQZFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C2C(=C1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxyquinolin-8-amine

Synthesis routes and methods

Procedure details

In a similar fashion using route 1 general procedure 4, 6-ethoxy-8-nitroquinoline (Intermediate 35) (900 mg, 4.12 mmol), tin (II) chloride (2.4 g, 12.4 mmol) and 6 N HCl (10 drops) gave the title compound (700 mg, 90%) which was used in the next step without purification.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
90%

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